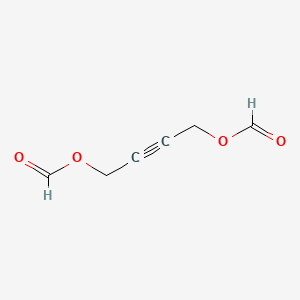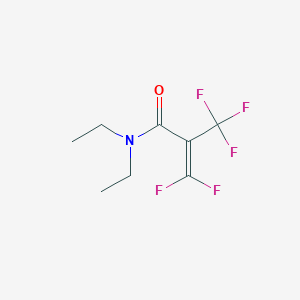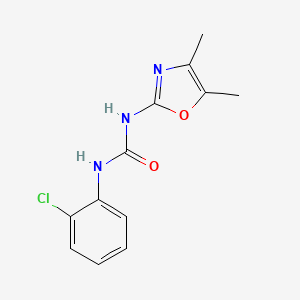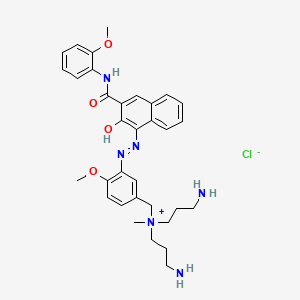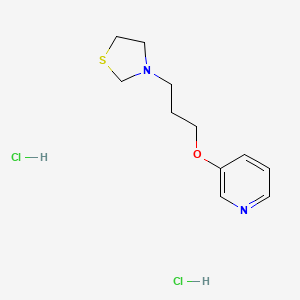
Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a pyridyloxypropyl group attached to the thiazolidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride typically involves the reaction of thiazolidine with 3-(3-pyridyloxy)propyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Thiazolidine+3-(3-pyridyloxy)propyl chloride→Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: The parent compound without the pyridyloxypropyl group.
3-(3-pyridyloxy)propyl chloride: The precursor used in the synthesis of the target compound.
Thiazolidine derivatives: Other derivatives with different substituents on the thiazolidine ring.
Uniqueness
Thiazolidine, 3-(3-(3-pyridyloxy)propyl)-, dihydrochloride is unique due to the presence of the pyridyloxypropyl group, which imparts specific chemical and biological properties. This makes it distinct from other thiazolidine derivatives and useful in various research applications.
Properties
CAS No. |
41288-03-3 |
|---|---|
Molecular Formula |
C11H18Cl2N2OS |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
3-(3-pyridin-3-yloxypropyl)-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C11H16N2OS.2ClH/c1-3-11(9-12-4-1)14-7-2-5-13-6-8-15-10-13;;/h1,3-4,9H,2,5-8,10H2;2*1H |
InChI Key |
OMIHMYNWDWUMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCOC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



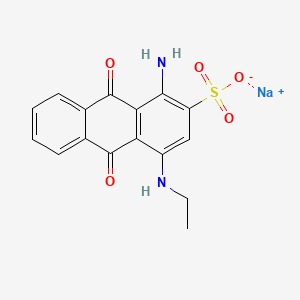
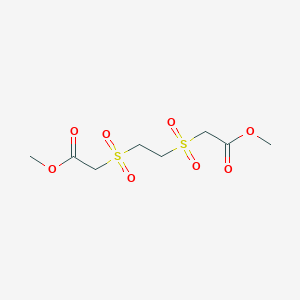
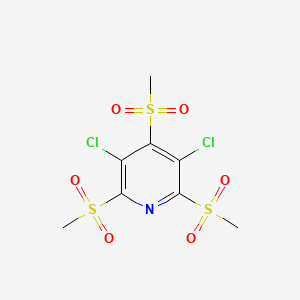
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
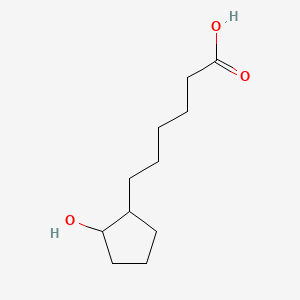
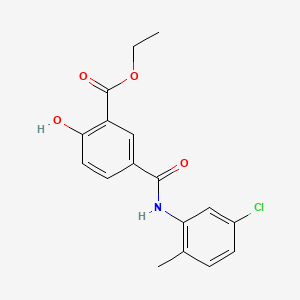
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
